molecular formula C19H15N3O B11522787 2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one

2-phenyl-3-(pyridin-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11522787
M. Wt: 301.3 g/mol
InChI Key: LNDCDPOELJNVPJ-UHFFFAOYSA-N
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Description

2-Phenyl-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a quinazolinone core fused with phenyl and pyridinyl groups. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminobenzophenone with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. This reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to yield the desired quinazolinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, process intensification strategies such as continuous flow synthesis can be employed to scale up production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can yield tetrahydroquinazolinone derivatives with altered electronic properties.

    Substitution: The phenyl and pyridinyl groups can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities and physicochemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. Studies have shown that the compound can inhibit the proliferation of cancer cells by inducing apoptotic cell death and inhibiting tumor cell migration and invasion . The exact molecular targets and pathways involved are still under investigation, but preliminary data suggest that it may interact with key signaling molecules involved in cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenyl-3-(pyridin-2-yl)-1,2,3,4-tetrahydroquinazolin-4-one is unique due to its specific quinazolinone core structure, which imparts distinct electronic and steric properties

Properties

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

2-phenyl-3-pyridin-2-yl-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C19H15N3O/c23-19-15-10-4-5-11-16(15)21-18(14-8-2-1-3-9-14)22(19)17-12-6-7-13-20-17/h1-13,18,21H

InChI Key

LNDCDPOELJNVPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC=CC=N4

Origin of Product

United States

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